Indium(III) hydroxide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/In.3H2O/h;3*1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWDTJZHRDHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6InO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.864 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20661-21-6 | |
| Record name | Indium hydroxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Significance of Indium Iii Hydroxide As a Versatile Precursor for Advanced Materials
Indium(III) hydroxide's primary role in advanced materials science is its function as a precursor to indium(III) oxide (In₂O₃). wikipedia.org In₂O₃ is a material of great technological importance due to its combination of high electrical conductivity and optical transparency. tandfonline.com The thermal decomposition of In(OH)₃ is a common and effective method for producing In₂O₃. wikipedia.orgacs.org This process typically involves heating the hydroxide (B78521) at elevated temperatures, leading to the formation of the oxide with the release of water vapor. tandfonline.com
The versatility of In(OH)₃ as a precursor lies in the ability to control the morphology and properties of the resulting In₂O₃ nanostructures by carefully controlling the synthesis conditions of the hydroxide. tandfonline.com Various synthesis methods for In(OH)₃ have been developed to achieve different particle sizes and shapes, which in turn dictates the characteristics of the final oxide material.
Key synthesis methods for this compound include:
Hydrothermal and Solvothermal Methods: These techniques involve the reaction of indium salts, such as indium acetate (B1210297) or indium nitrate (B79036), in an aqueous or solvent-based solution at elevated temperatures and pressures. tandfonline.comacs.orgacs.org These methods allow for the synthesis of various In(OH)₃ nanostructures, including nanospheres, nanoflowers, microcubes, and nanorods, by using directing surfactants. acs.org
Sol-Gel Process: This method involves the hydrolysis and condensation of indium precursors, like indium acetate, to form a gel which is then calcined to produce In₂O₃ nanoparticles. tandfonline.comtandfonline.com
Precipitation: Neutralizing a solution of an indium salt, such as indium chloride or indium nitrate, results in the precipitation of this compound. wikipedia.org
The ability to produce In₂O₃ with tailored properties makes In(OH)₃ a vital component in the fabrication of various advanced materials and devices, including:
Transparent Conductive Films: In₂O₃, often doped with tin to form indium tin oxide (ITO), is a key material for transparent conductive films used in touch screens, flat-panel displays, and solar cells. nanorh.com
Gas Sensors: The high surface area and semiconductor properties of In₂O₃ nanoparticles derived from In(OH)₃ make them suitable for use in gas sensors to detect various gases. tandfonline.comresearchgate.net
Catalysis: Indium hydroxide and its derivatives are utilized in catalysis, for instance, in processes like hydrogenation and carbon dioxide reduction. samaterials.comindium.com Porous indium hydroxide nanocrystals have shown high efficiency in the photocatalytic degradation of volatile organic compounds. acs.org
Optoelectronics: The unique optical and electrical properties of indium oxide microcubes, synthesized from indium hydroxide precursors, suggest potential applications in microelectronic and optoelectronic devices. acs.org
Advanced Characterization of Indium Iii Hydroxide Materials
Structural and Morphological Analysis
The physical and structural attributes of In(OH)₃ are primarily determined through X-ray diffraction and electron microscopy techniques. These methods provide insights into the material's crystalline nature, shape, and size.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phase and determining the lattice parameters of In(OH)₃. Studies consistently show that In(OH)₃ typically crystallizes in a body-centered cubic (bcc) structure. researchgate.net The diffraction peaks observed in XRD patterns can be indexed to the cubic phase of In(OH)₃, often corresponding to the JCPDS card no. 85-1338 or 76-1464. researchgate.netresearchgate.net
The lattice constant, 'a', is a critical parameter derived from XRD data. For hydrothermally synthesized In(OH)₃ nanocubes, the lattice constant has been calculated to be approximately 7.97 Å to 7.979 Å. researchgate.netresearchgate.net Another study reported a calculated lattice constant of 0.7965 nm, which is in close agreement with the standard value of 0.7974 nm from the JCPDS card. researchgate.net The relative intensity of certain diffraction peaks, such as the (220) face, can indicate preferential growth directions of the nanocrystals. ustb.edu.cn
Table 1: Reported Lattice Parameters for Cubic In(OH)₃
| Synthesis Method | Reported Lattice Constant 'a' | JCPDS Reference | Source |
| Hydrothermal | 7.97 Å | - | researchgate.net |
| Hydrothermal | 0.7965 nm | 76-1464 | researchgate.net |
| Solution Deposition | 7.979 Å | 85-1338 | researchgate.net |
| Low-temperature Route | 0.7980 nm - 0.8040 nm | 85-1338 | ustb.edu.cn |
Electron Microscopy (SEM, TEM, HRTEM) for Morphology, Size, and Microstructure Elucidation
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for visualizing the morphology, size, and microstructure of In(OH)₃ nanomaterials.
TEM and HRTEM provide more detailed information about the internal structure and crystallinity of the nanoparticles. TEM images have confirmed the size of In(OH)₃ nanoparticles to be in the range of 11.76–20.76 nm. researchgate.net HRTEM goes a step further, allowing for the visualization of the crystal lattice. HRTEM images have shown that In(OH)₃ nanorods and nanocubes can be composed of self-assembled individual nanoflakes. ustb.edu.cn These images confirm the highly crystalline nature of the synthesized particles. ustb.edu.cn In-situ HRTEM has even been used to observe the transformation of solid indium oxide hydroxide (B78521) into hollow indium oxide nanocrystallites in real-time. nih.gov
Selected Area Electron Diffraction (SAED) for Single-Crystalline Nature Assessment
Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to determine the crystalline nature of a specific area of a sample. For In(OH)₃ nanomaterials, SAED patterns are crucial for confirming their single-crystalline structure.
SAED patterns of hydrothermally synthesized In(OH)₃ nanocubes have shown distinct spots that indicate a single-crystalline nature. researchgate.net These patterns can be indexed to the cubic phase of In(OH)₃, with the primary reflection often identified as the (200) plane. acs.org The presence of diffraction rings corresponding to planes such as (220), (222), and (400) further confirms the formation of cubic In(OH)₃. acs.org However, during in-situ TEM studies of the decomposition of a single In(OH)₃ nanocrystal, the initial spotted SAED pattern transformed into a diffuse, ring-like pattern, indicating that the resulting indium oxide was no longer a single crystal but composed of smaller domains. iaea.org
Spectroscopic Investigations
Spectroscopic techniques provide valuable information about the elemental composition, chemical states, and vibrational properties of In(OH)₃.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the near-surface region of a material. researchgate.net For In(OH)₃, XPS analysis confirms the presence of indium and oxygen. ustb.edu.cn
The In 3d core level spectrum is of particular interest. The binding energies of the In 3d₅/₂ and In 3d₃/₂ peaks provide information about the chemical state of indium. For indium hydroxide, the In 3d₅/₂ peak has been reported at a binding energy of approximately 445.2 eV. researchgate.net It is important to note that distinguishing between different indium compounds, such as the hydroxide and the oxide, can be challenging with XPS alone due to small binding energy shifts. thermofisher.com Therefore, analysis of the X-ray induced In MNN Auger peaks is often recommended to aid in the chemical state assignment. thermofisher.com The presence of an oxygen 1s peak in the XPS spectrum further confirms the composition.
Table 2: Reported In 3d₅/₂ Binding Energies for Indium Compounds
| Compound | In 3d₅/₂ Binding Energy (eV) | Source |
| In(OH)₃ | 445.2 | researchgate.net |
| In₂O₃ | 444.2 | researchgate.net |
| In Metal | ~444.0 (reference) | thermofisher.com |
| InOOH | Not specified | nih.gov |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices, providing a fingerprint for the compound.
FTIR spectroscopy of In(OH)₃ reveals characteristic absorption bands. The spectra typically show broad absorption bands in the high-wavenumber region corresponding to the stretching vibrations of O-H groups. The vibrations of the In-O bond are also observed. For instance, in an indium(III) complex with orotic acid, new bands appearing in the 440-470 cm⁻¹ region in both IR and Raman spectra were attributed to indium-oxygen interactions. oatext.comoatext.com
Raman spectroscopy provides complementary information. For cubic In₂O₃, which is the product of In(OH)₃ decomposition, Raman-active modes of A₉, E₉, and T₉ symmetry are expected. researchgate.net In a study of an In(III)-orotic acid complex, a medium-strong band at 395 cm⁻¹ in the Raman spectrum of the free ligand was significantly shifted in the spectrum of the complex, along with a new band at 345 cm⁻¹, both attributed to indium-oxygen vibration modes. oatext.comoatext.com The analysis of these vibrational modes helps to understand the bonding environment of the indium ion within the hydroxide structure. oatext.comoatext.com
Diffuse Reflection Spectroscopy (DRS) and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Emission Properties
Diffuse Reflection Spectroscopy (DRS) is a valuable technique for analyzing the electronic properties of powdered or rough-surfaced solid materials like indium(III) hydroxide harricksci.comcaltech.edu. This method is particularly useful when traditional transmission spectroscopy is not feasible harricksci.com. DRS measures the light that is scattered and reflected from a sample to provide information about its electronic transitions caltech.edu. For this compound, DRS has been employed to determine its band gap energy (Eg) researchgate.netredalyc.org. Studies have shown that In(OH)₃ is a wide-gap semiconductor researchgate.netscielo.br. The presence of indium hydroxide in samples can be identified by a characteristic peak in the diffuse reflectance spectra, for instance, a peak centered at 236 nm has been attributed to In(OH)₃ redalyc.org.
Photoluminescence (PL) spectroscopy complements DRS by providing insights into the emission properties of materials. When a material absorbs photons, it can re-emit them at a different wavelength, a process known as photoluminescence. The PL spectra of this compound reveal information about its crystalline structure, defects, and potential as a luminescent material.
Undoped In(OH)₃ nanocubes have been reported to exhibit a broad blue-green emission peak centered around 480 nm scielo.brcdmf.org.brscielo.br. Other studies on In(OH)₃ microcrystals have shown emission peaks at approximately 419.2 nm and 496.6 nm under an excitation wavelength of 380 nm scielo.brcdmf.org.brscielo.br. The introduction of dopants, such as rare-earth ions, can significantly alter the photoluminescent properties of this compound.
For example, doping with terbium(III) (Tb³⁺) ions leads to efficient green emissions, with characteristic peaks corresponding to Tb³⁺ transitions at 495, 550, 590, and 627 nm cdmf.org.br. Similarly, doping with europium(III) (Eu³⁺) results in strong red photoluminescence, with emission peaks at 582, 596, 618, 653, and 701 nm scielo.brscielo.br. In both cases, an energy transfer mechanism from the this compound host matrix to the dopant ions is responsible for the observed emissions, and the luminescence of the In(OH)₃ matrix is often quenched as the dopant concentration increases scielo.brcdmf.org.br. These findings suggest that doped this compound is a promising candidate for applications in photoluminescent devices cdmf.org.br.
Table 1: Photoluminescence Emission Peaks of Doped and Undoped this compound
| Material | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Reference(s) |
|---|---|---|---|
| In(OH)₃ nanocubes | Not specified | ~480 | scielo.brcdmf.org.brscielo.br |
| In(OH)₃ microcrystals | 380 | 419.2, 496.6 | scielo.brcdmf.org.brscielo.br |
| In(OH)₃:Tb³⁺ | 350.7 | 495, 550, 590, 627 | cdmf.org.br |
| In(OH)₃:Eu³⁺ | 350.7 | 582, 596, 618, 653, 701 | scielo.brscielo.br |
Operando Diffuse Reflectance Infrared Fourier Transform Spectrometry (DRIFTS) for Reaction Mechanism Elucidation
Operando DRIFTS is a powerful analytical technique that allows for the real-time investigation of catalytic reactions under working conditions nih.govacs.orgmdpi.com. It provides valuable insights into the reaction mechanisms by identifying surface-adsorbed species and reaction intermediates nih.govacs.org. While direct operando DRIFTS studies focusing exclusively on this compound are not extensively documented in the provided search results, the technique has been applied to its derivative, indium oxide (In₂O₃), which is often formed from the thermal decomposition of In(OH)₃ researchgate.netwikipedia.org.
For instance, in the context of CO₂ sensing, operando DRIFTS has been used to study sodium-doped indium oxide (Na:In₂O₃) sensors nih.govacs.org. These studies revealed that the adsorption of CO₂ on the sensor surface leads to the formation of carbonate species nih.gov. This information is crucial for understanding the sensing mechanism and the role of the dopant in enhancing the material's reactivity towards CO₂ nih.govacs.org. The insights gained from such studies on indium oxide are indirectly relevant to this compound, as it serves as a common precursor for indium oxide-based materials used in catalysis and sensing applications wikipedia.orgchemimpex.com.
Thermal Analysis of this compound
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Pathways and Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for studying the thermal stability and decomposition of materials iitk.ac.inlibretexts.org. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions iitk.ac.in.
The thermal decomposition of this compound has been investigated in several studies. A common finding is that In(OH)₃ decomposes to form indium(III) oxide (In₂O₃) and water upon heating acs.org. The decomposition process typically begins at temperatures around 150-200°C and can proceed in multiple steps, especially in the case of hydrated forms of indium hydroxide, In(OH)₃·xH₂O researchgate.netresearchgate.net.
TGA curves for In(OH)₃ often show an initial mass loss at lower temperatures (up to ~150°C), which is attributed to the removal of physically adsorbed water acs.org. A more significant mass loss occurs at higher temperatures (e.g., 200-300°C), corresponding to the dehydroxylation of In(OH)₃ to form In₂O₃ acs.orgresearchgate.net. This decomposition is often accompanied by an endothermic peak in the DSC curve acs.orgresearchgate.net. For example, one study reported an endothermic peak at approximately 240°C, corresponding to the conversion of In(OH)₃ to In₂O₃₋ₓ(OH)y researchgate.net. The total weight loss observed in TGA can be compared to the theoretical value for the complete conversion of In(OH)₃ to In₂O₃ (approximately 16.28%) to assess the purity and hydration state of the initial material researchgate.net.
In some cases, an exothermic peak may be observed in the DSC curve at higher temperatures (e.g., 346°C), which is often attributed to the crystallization of the resulting In₂O₃ acs.org. The exact temperatures and characteristics of the thermal events can be influenced by factors such as the synthesis method, particle size, and crystallinity of the this compound sample researchgate.netresearchgate.net.
Table 2: Thermal Decomposition Data for this compound
| Sample Description | Temperature Range (°C) | TGA Mass Loss (%) | DSC Peak(s) (°C) | Interpretation | Reference(s) |
|---|---|---|---|---|---|
| In-CO₃ sample | up to 150 | - | 115 (endo) | Removal of adsorbed water | acs.org |
| In-CO₃ sample | 200 - 300 | Significant | 236 (endo) | Conversion to In₂O₃ | acs.org |
| In-CO₃ sample | - | - | 346 (exo) | Crystallization of In₂O₃ | acs.org |
| In(OH)₃ | < 200 | ~6 | - | Removal of adsorbed water | researchgate.net |
| In(OH)₃ | > 200 | - | ~240 (endo) | Dehydroxylation | researchgate.net |
Surface Area and Porosity Characterization (Brunauer–Emmett–Teller (BET) Method)
The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of solid materials by measuring the physical adsorption of a gas (typically nitrogen) on the material's surface iitk.ac.inupi.eduoclc.org. The surface area is a critical parameter for materials used in applications such as catalysis and adsorption, as it influences the number of active sites available for reactions.
The specific surface area of this compound can vary significantly depending on the synthesis conditions. For example, in a precipitation method, the aging time of the solution was found to affect the surface area. A sample with no aging had a specific surface area of 117.4 m²/g, which decreased to 108.7 m²/g after 4 hours of aging researchgate.net. This suggests that aging can lead to an increase in particle size, resulting in a lower surface area researchgate.net.
Another study, which synthesized this compound via anion resin exchange, reported specific surface areas of 62 m²/g and 73 m²/g for samples prepared with different resin forms acs.org. These high surface areas are desirable for applications where a large number of surface active sites are required . The particle sizes calculated from the BET data were in good agreement with those obtained from other characterization techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) acs.org.
Table 3: BET Specific Surface Area of this compound
| Synthesis Method / Condition | Specific Surface Area (m²/g) | Reference(s) |
|---|---|---|
| Precipitation (no aging) | 117.4 | researchgate.net |
| Precipitation (4 hrs aging) | 108.7 | researchgate.net |
| Anion Resin Exchange (In-OH) | 62 | acs.org |
| Anion Resin Exchange (In-CO₃) | 73 | acs.org |
Colloidal and Solution Behavior Analysis (e.g., Dynamic Light Scattering, Zeta Potential, Electrical Conductivity)
The behavior of this compound in colloidal suspensions and solutions is crucial for its application in various fields, including the synthesis of advanced materials and coatings chemimpex.com. Techniques such as Dynamic Light Scattering (DLS), zeta potential analysis, and electrical conductivity measurements are used to characterize this behavior.
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is used to determine the hydrodynamic size distribution of particles in a suspension mdpi.comnih.govnanotempertech.com. For this compound and its nanocomposites, DLS can provide information on particle aggregation and stability in a colloidal system bcrec.id. For example, one study reported a hydrodynamic size of around 100 nm for both In(OH)₃ and a Fe₃O₄/In(OH)₃ nanocomposite, which was consistent with observations from electron microscopy bcrec.id.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is a key indicator of colloidal stability bcrec.idutdallas.edu. A high absolute zeta potential value (typically > ±30 mV) indicates good stability, as the particles will repel each other and resist aggregation bcrec.id. For PVP-stabilized In(OH)₃ nanoparticles, a zeta potential of +20.9 mV was measured, suggesting a reasonably stable colloidal solution bcrec.id. In another study, the zeta potential of In(OH)₃ was found to be -8.68 mV, while its derivative, In₂O₃-x, had a zeta potential of -5.45 mV rsc.org. The pH of the solution can also significantly influence the zeta potential of In(OH)₃ particles researchgate.net.
Electrical conductivity measurements can be used to monitor the progress of reactions involving the formation of this compound. In a synthesis method involving anion resin exchange, the specific electrical conductivity of the reaction solution was measured to control the precipitation process acs.org. The conductivity decreases as the reaction proceeds, due to the reduction in the number of free ions in the solution as they are incorporated into the solid In(OH)₃ product or absorbed by the resin acs.org. This provides a real-time method for monitoring the reaction kinetics and yield acs.org.
Table 4: Colloidal and Solution Properties of this compound
| Property | Value | Sample Description | Reference(s) |
|---|---|---|---|
| Hydrodynamic Size | ~100 nm | In(OH)₃ nanoparticles | bcrec.id |
| Zeta Potential | +20.9 mV | PVP-stabilized In(OH)₃ | bcrec.id |
| Zeta Potential | -8.68 mV | In(OH)₃ | rsc.org |
Indium Iii Hydroxide As a Precursor for Advanced Functional Materials
Thermal Conversion to Indium Oxide (In₂O₃) and Indium Tin Oxide (ITO)
The conversion of indium(III) hydroxide (B78521) into indium oxide is a fundamental process in materials science, enabling the production of high-purity oxide powders essential for electronic and optoelectronic applications. chemimpex.comzegmetal.com This transformation is typically achieved through thermal decomposition, a process that involves heating the hydroxide to drive off water molecules.
Dehydroxylation Mechanisms and Kinetics of Indium(III) Hydroxide to Indium Oxide
The thermal decomposition of this compound to indium(III) oxide is a complex process that has been the subject of detailed kinetic studies. The reaction generally proceeds via the removal of water, though the precise mechanism can vary depending on factors such as the crystallinity and morphology of the starting In(OH)₃ material.
One proposed mechanism for the decomposition of crystalline cubic In(OH)₃ involves a direct conversion to cubic In₂O₃ without the formation of intermediate crystalline or amorphous phases. researchgate.net This process is characterized by a significant induction period, followed by the formation of cracks on the surface of the product layer. researchgate.netresearchgate.net The kinetic analysis of this transformation can be described by a two-stage physicogeometric model:
Surface Nucleation: This initial stage involves the formation of nuclei of the new oxide phase on the surface of the In(OH)₃ particles. This process is often driven by the formation of initial cracks on the particle surfaces and has a higher activation energy. researchgate.net
Interface Advancement: Following nucleation, the reaction front moves inward from the surface toward the center of the particle. researchgate.net
Another proposed pathway suggests a two-step dehydration process, particularly for In(OH)₃ precursors that may contain amorphous components or are subjected to different preparation methods. doi.org This mechanism involves:
The initial removal of physically adsorbed water.
Chemical dehydration to form an intermediate, indium oxide hydroxide (InOOH), which then further dehydrates to form In₂O₃. doi.org
The activation energies for these processes have been determined through various thermoanalytical techniques, such as thermogravimetric analysis (TGA).
| Decomposition Stage | Proposed Mechanism | Activation Energy (Ea) | Reference |
| Surface Nucleation | Initial crack formation on particle surfaces | 257 kJ/mol | researchgate.net |
| Interface Advancement | Inward movement of the reaction front | 140 kJ/mol | researchgate.net |
| First Stage | Three-dimensional diffusion (product layer diffusion control) | 105.08–107.35 kJ/mol | doi.org |
| Second Stage | Random nucleation and subsequent growth | 297.05–302.52 kJ/mol | doi.org |
It is important to note that the presence of an induction period is a characteristic kinetic phenomenon in the thermal decomposition of In(OH)₃. researchgate.netresearchgate.net The complete conversion of In(OH)₃ to In₂O₃ typically occurs at temperatures between 300 and 400°C. doi.org
Preservation and Evolution of Morphology and Nanostructure during Thermal Transformation
A key advantage of using this compound as a precursor is the ability to retain the morphology of the initial hydroxide particles in the final indium oxide product. acs.org This allows for the synthesis of nanostructured In₂O₃ with controlled shapes and sizes, which is crucial for their application in various devices.
Studies using in-situ transmission electron microscopy have provided direct observation of the transformation. For instance, the decomposition of a single cube-shaped In(OH)₃ nanocrystal under an electron beam showed that the initial cubic shape was preserved, although the crystal disintegrated into smaller, individual c-In₂O₃ domains. iaea.org This transformation is reconstructive, involving the breaking of hydrogen bonds and rearrangement of the indium-oxygen octahedra. iaea.org
In the case of the decomposition of indium oxide hydroxide (InOOH) to corundum-type rh-In₂O₃, a fascinating phenomenon of void formation is observed. rsc.org The transformation starts at the surface, creating a denser rh-In₂O₃ shell that maintains the original particle shape. As the reaction proceeds inward, the densification leads to the formation of a hollow interior. rsc.org This highlights the complex interplay between phase and shape evolution during the thermal decomposition of indium hydroxides and oxyhydroxides.
Applications in Transparent Conducting Oxide (TCO) Production
This compound is a fundamental precursor for the production of transparent conducting oxides (TCOs), most notably indium oxide (In₂O₃) and tin-doped indium oxide (ITO). chemimpex.com These materials are indispensable in a wide array of optoelectronic technologies due to their unique combination of high electrical conductivity and optical transparency in the visible spectrum. tandfonline.comjcpr.or.kr
Synthesis of Indium Oxide and Indium Tin Oxide for Optoelectronic Applications
The synthesis of In₂O₃ and ITO from In(OH)₃ is a well-established process that allows for the production of high-purity powders and thin films. The properties of the final TCO are highly dependent on the characteristics of the initial hydroxide precursor.
For the synthesis of ITO, a co-precipitation method is often employed, where both indium and tin hydroxides are precipitated simultaneously from a solution containing their respective salts. ajbasweb.comnih.gov The resulting mixed hydroxide is then calcined at elevated temperatures to form the ITO solid solution. ajbasweb.com The typical weight ratio of In₂O₃ to SnO₂ in ITO is 90:10. indium.com
Various synthesis techniques are utilized to produce In(OH)₃ precursors with controlled morphologies, which are then converted to In₂O₃ and ITO. These methods include:
Hydrothermal and Solvothermal Synthesis: These methods allow for the production of crystalline In(OH)₃ nanostructures with defined shapes. tandfonline.comtandfonline.com
Precipitation Methods: Chemical precipitation is a simple and economical route for producing In(OH)₃ powders. jcpr.or.kr
The calcination temperature plays a crucial role in the final properties of the TCO. For instance, calcining In(OH)₃ nanostructures at 500°C in air yields In₂O₃ nanoparticles. tandfonline.comtandfonline.com For ITO, the dried indium tin hydroxide precipitate is typically calcined at temperatures ranging from 300 to 1100°C. google.com
Integration in Advanced Display Technologies and Energy Conversion Devices
The unique properties of ITO make it a critical component in a vast range of modern technologies. Its primary application is as a transparent conductive coating. nanografi.comwikipedia.org
Advanced Display Technologies:
Flat-Panel Displays (FPDs) and Liquid Crystal Displays (LCDs): ITO thin films serve as the transparent electrodes that control the pixels. nanografi.comsamsungdisplay.com
Organic Light-Emitting Diodes (OLEDs): In OLEDs, ITO is used as the anode, or hole injection layer, facilitating the movement of charge carriers. nanografi.comsamsungdisplay.com
Touch Screens: The conductive nature of ITO is essential for the functionality of capacitive touch screens found in smartphones and other devices. samsungdisplay.com
Energy Conversion Devices:
Solar Cells: ITO is used as a transparent electrode to allow sunlight to pass through to the active layer while efficiently collecting the generated charge carriers. nanografi.com Hydrogen-doped indium oxide (IO:H) and IO:H/ITO bilayers are being explored to reduce optical and electrical losses in high-efficiency silicon heterojunction solar cells. epfl.ch
Energy-Efficient Windows: ITO coatings on glass can reflect infrared radiation, helping to conserve energy in buildings. nanografi.com
Precursor for Other Indium-Based Compounds and Heterostructures
Beyond its primary role as a precursor to In₂O₃ and ITO, this compound is also utilized in the synthesis of other indium-based compounds and complex heterostructures. Its reactivity and well-defined structure make it a versatile starting material.
For example, In(OH)₃ can be a precursor in the synthesis of other indium salts through reactions with acids. It also serves as a starting material for creating heterostructures, which are materials composed of at least two different components. These can be formed by coating or growing other materials onto the surface of In(OH)₃ nanostructures.
Furthermore, the development of polymer-assisted deposition (PAD) techniques has opened new avenues for creating high-quality multicomponent inorganic thin films, including TCOs. nih.gov In these processes, metal-polymer complexes are used to create uniform films, and understanding the chemistry of precursors like indium hydroxide is essential for optimizing these solution-based methods. The synthesis of cation-substituted indium oxide materials, for instance, Co-In₂O₃, has shown enhanced electrochemical performance for energy storage devices. researchgate.net
Advanced Applications of Indium Iii Hydroxide in Scientific Research
Energy Storage and Conversion Technologies
Beyond catalysis, Indium(III) hydroxide (B78521) is being explored for its potential in energy storage and conversion technologies. Its nanostructured forms, in particular, exhibit properties that make them suitable for use in batteries and supercapacitors.
Indium(III) hydroxide nanoparticles have been investigated as an active material for battery-like supercapacitors. researchgate.netresearchgate.net These devices combine the high power density of supercapacitors with the high energy density of batteries. When synthesized via electrochemical deposition, In(OH)₃ nanostructures have shown good specific capacitance and cycling stability. researchgate.net For example, a symmetric supercapacitor using In(OH)₃ electrodes demonstrated a maximum energy density of 23.3 Wh kg⁻¹ at a power density of 499.9 W kg⁻¹. researchgate.net The high surface area of the nanostructured material allows for increased charge storage. nanorh.com
Additionally, this compound is being considered for applications in hydrogen storage. nanorh.com When modified or combined with other materials, its properties can be harnessed for the absorption and release of hydrogen, a critical aspect in the development of fuel cell technologies. nanorh.com The conversion of this compound to Indium(III) oxide is also a key step in producing transparent conductive oxides for solar cells. chemimpex.comrsc.org
Table 2: Electrochemical Performance of In(OH)₃ Nanostructure Electrode
| Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) |
| 1 | 271.4 |
| 2 | 226.4 |
| 4 | 192.6 |
| 8 | 167.3 |
| 20 | 149.2 |
Data from electrochemical analysis of electrodeposited In(OH)₃ nanostructures. researchgate.net
Role of this compound in Advanced Battery Research
This compound serves as a critical component in the advancement of battery technology, where it contributes to improved energy storage capabilities and operational longevity. chemimpex.com One of its notable applications is as an inhibitor for the hydrogen evolution reaction in lead-carbon batteries. researchgate.net The addition of indium hydroxide, derived from recycled indium tin oxide, has been shown to effectively suppress this unwanted reaction, which is a common issue in such battery systems. researchgate.net Furthermore, In(OH)₃ is a key precursor in the synthesis of indium(III) oxide (In₂O₃), a material also investigated for its role in enhancing battery performance. chemimpex.comsamaterials.com
Development of Supercapacitors and Battery-Like Capacitive Materials utilizing this compound Nanostructures
The development of high-performance energy storage devices has led to extensive research into novel electrode materials. This compound nanostructures have emerged as a promising candidate for battery-like supercapacitors, which combine the high power density of supercapacitors with the superior energy density of batteries. researchgate.netx-mol.com
Researchers have successfully synthesized In(OH)₃ nanostructures using a one-step electrochemical deposition technique. researchgate.netresearchgate.net These nanostructures serve as an alternative active material for metal hydroxide-based supercapacitors, valued for their high reversibility, low cost, and excellent power density. researchgate.netx-mol.com A symmetric supercapacitor fabricated using fluorine-doped tin oxide (FTO) electrodes coated with In(OH)₃ nanostructures demonstrated significant capacitive performance. researchgate.netx-mol.com This device achieved a high specific capacitance and notable energy and power densities, underscoring the potential of In(OH)₃ as a novel material for energy storage devices. researchgate.netx-mol.com The high surface area of indium hydroxide nanoparticles is a key factor, as it allows for increased charge storage. nanorh.com
Electrochemical Properties of this compound for Energy Storage
The electrochemical properties of In(OH)₃ nanostructures have been systematically investigated using techniques such as cyclic voltammetry, galvanostatic charge/discharge, and electrochemical impedance spectroscopy. researchgate.netresearchgate.net When tested in an aqueous 3 M potassium hydroxide (KOH) electrolyte, electrodeposited In(OH)₃ nanostructures exhibit impressive specific capacitance. researchgate.netx-mol.comresearchgate.net The material demonstrates a degree of pseudocapacitive behavior, which involves partial redox reactions (In³⁺/In⁺¹) at the electrode surface. researchgate.net
A symmetric supercapacitor based on FTO-In(OH)₃ electrodes delivered a maximum energy density of 23.3 Wh kg⁻¹ at a power density of 499.9 W kg⁻¹. researchgate.netx-mol.com The device also showed good cycling stability, retaining 80.2% of its initial capacitance after 2000 cycles. researchgate.netx-mol.com These findings are promising when compared to other metal hydroxides, positioning In(OH)₃ as a viable battery-like capacitive material. researchgate.netx-mol.com
Interactive Data Table: Electrochemical Performance of In(OH)₃ Nanostructures
| Parameter | Value | Conditions | Source |
| Specific Capacitance | 271.4 F g⁻¹ | at 1 A g⁻¹ | researchgate.netx-mol.com |
| 226.4 F g⁻¹ | at 2 A g⁻¹ | researchgate.netx-mol.com | |
| 192.6 F g⁻¹ | at 4 A g⁻¹ | researchgate.netx-mol.com | |
| 167.3 F g⁻¹ | at 8 A g⁻¹ | researchgate.netx-mol.com | |
| Cycling Stability | 72.3% retention | after 10,000 cycles at 4 A g⁻¹ | researchgate.netresearchgate.net |
| Max Energy Density | 23.3 Wh kg⁻¹ | at 499.9 W kg⁻¹ | researchgate.netx-mol.com |
| Max Power Density | 499.9 W kg⁻¹ | at 23.3 Wh kg⁻¹ | researchgate.netx-mol.com |
Environmental Remediation and Sustainable Technologies
Beyond energy storage, this compound is a key material in developing sustainable technologies for environmental cleanup, primarily through photocatalysis.
Photocatalytic Applications of this compound
As a wide band-gap semiconductor, In(OH)₃ has been explored for various photocatalytic applications, including hydrogen production and the breakdown of environmental pollutants. researchgate.netresearchgate.net Its effectiveness stems from its strong oxidation capability, high surface area, and abundant surface hydroxyl groups. acs.orgnih.gov
This compound has been identified as an efficient catalyst for photocatalytic hydrogen (H₂) evolution from water. researchgate.net To overcome the limitations of its wide bandgap, which restricts light absorption, In(OH)₃ is often integrated into heterostructures with other materials. researchgate.net For instance, combining In(OH)₃ with titanium dioxide (TiO₂) or cadmium sulfide (B99878) (CdS) creates heterojunctions that promote the separation of photoexcited charge carriers, significantly enhancing photocatalytic activity and stability. researchgate.net A CdS–In(OH)₃ heterostructure achieved a hydrogen evolution activity of 9.58 mmol·g⁻¹·h⁻¹. researchgate.net Similarly, doping graphitic carbon nitride (g-C₃N₄) with indium ions has been shown to increase the hydrogen evolution rate by a factor of 17 compared to the pristine material. rsc.org
Nanosized, porous In(OH)₃ has demonstrated exceptional photocatalytic activity and durability in the degradation of volatile organic compounds (VOCs) under UV light. acs.orgnih.gov Research has shown that In(OH)₃ is significantly more effective than the commercial photocatalyst Degussa P25 (a form of TiO₂) in decomposing pollutants such as acetone, benzene (B151609), and toluene. acs.orgnih.govacs.org
In the gas-phase decomposition of toluene, In(OH)₃ achieved a conversion rate of 25%, five times higher than that of TiO₂ (5%). acs.orgacs.org The amount of CO₂ produced was also substantially higher, indicating more complete mineralization of the pollutant. acs.orgacs.org Similarly, for benzene degradation, In(OH)₃ showed superior performance over both TiO₂ and In₂O₃. acs.org The excellent photocatalytic performance is attributed to the electronic structure of In(OH)₃ and its ability to generate powerful hydroxyl radicals that break down organic molecules into simpler, non-toxic substances like water and carbon dioxide. acs.orgcdmf.org.br Zinc-doped In(OH)₃ has also been successfully used for the photodegradation of dyes like Rhodamine B under UV irradiation. cdmf.org.br
Interactive Data Table: Comparative Photocatalytic Degradation of Toluene
| Catalyst | Pollutant | Initial Concentration | Conversion Rate | CO₂ Produced | Source |
| In(OH)₃ | Toluene | 1220 ppm | 25% | ~250 ppm | acs.orgacs.org |
| TiO₂ (P25) | Toluene | 1220 ppm | 5% | ~20 ppm | acs.orgacs.org |
Carbon Dioxide Photoreduction
The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a promising strategy to address both environmental concerns and energy demands. This compound has emerged as a noteworthy photocatalyst in this domain.
Researchers have demonstrated that engineering defects, such as indium vacancies, in the structure of In(OH)₃ can significantly enhance its photocatalytic activity for CO₂ reduction. discovery.csiro.auresearchgate.net These vacancies create defect energy levels within the bandgap of the material, which improves visible light absorption, promotes the separation of charge carriers, and enhances the chemisorption of CO₂. researchgate.net For instance, In(OH)₃ synthesized in a mixed solvent of ethylenediamine (B42938) and water exhibited higher photocatalytic activity for CO₂ reduction with water vapor compared to that prepared in water alone. researchgate.net This enhancement was attributed to the favorable morphology, smaller particle size, larger surface area, and the presence of indium vacancies. researchgate.net
Doping In(OH)₃ with other elements has also proven to be an effective strategy to boost its photocatalytic performance. The incorporation of lanthanum (La) into the In(OH)₃ lattice has been shown to induce more indium defects, leading to a narrowed band gap and improved visible light absorption. rsc.org This, in turn, results in significantly higher formation rates of hydrogen (H₂), carbon monoxide (CO), and methane (B114726) (CH₄) during CO₂ photoreduction. rsc.org Similarly, doping with non-metal sulfur has been explored to enhance the selective photocatalytic reduction of CO₂ to methane. nih.gov The substitution of hydroxyl groups with sulfur atoms improves visible light absorption and hydrophilicity, which facilitates the dissociation of water and subsequent CO₂ hydrogenation. nih.gov
The formation of heterojunctions with other materials is another approach to improve the efficiency of In(OH)₃-based photocatalysts. A ZnIn₂S₄/In(OH)₃₋ₓ heterojunction, where the In(OH)₃₋ₓ component possesses frustrated Lewis pairs (FLPs), has been developed for visible-light-driven CO₂ reduction. acs.org In this system, the hydroxyl-deficient vacancies act as a Lewis acid and the adjacent hydroxyl groups serve as a Lewis base, forming FLPs that activate the CO₂ molecules. acs.org
Table 1: Photocatalytic Performance of Modified this compound for CO₂ Reduction
| Photocatalyst | Modification | Products | Production Rate (μmol g⁻¹ h⁻¹) | Reference |
| La-doped In(OH)₃ | Lanthanum doping | H₂, CO, CH₄ | H₂: 54.33, CO: 34.71, CH₄: 56.56 | rsc.org |
| Sulfur-doped In(OH)₃ | Sulfur doping | CH₄ | - | nih.gov |
| ZnIn₂S₄/In(OH)₃₋ₓ | Heterojunction with FLPs | - | - | acs.org |
| In(OH)₃ with vacancies | Defect engineering | - | - | discovery.csiro.auresearchgate.net |
Note: Production rates can vary based on experimental conditions. The table provides a summary of reported enhancements.
Adsorption and Separation of Critical Metal Ions from Aqueous Environments
The selective recovery of critical and valuable metal ions from industrial wastewater and electronic waste is crucial for resource sustainability and environmental protection. This compound plays a role in processes aimed at separating these metals.
Hydrometallurgical processes are commonly employed for the extraction of metals from various sources, including by-products of zinc refining and electronic waste. rsc.orgacs.org These methods typically involve leaching the metals into an aqueous solution, followed by separation and concentration steps such as precipitation and solvent extraction. rsc.orgacs.org In some processes, pH adjustment is a key step to selectively precipitate certain metal hydroxides. For example, in the recovery of indium, adjusting the pH can lead to the precipitation of crude indium hydroxide. google.com
Solvent extraction techniques using ionic liquids have been investigated for the purification of indium from solutions containing other metal ions like cadmium(II), copper(II), iron(III), manganese(II), nickel(II), tin(IV), and zinc(II). rsc.org Following the extraction of indium into the ionic liquid phase, it can be recovered by precipitation stripping with a sodium hydroxide solution, which forms In(OH)₃. rsc.org This method has the advantage of regenerating the ionic liquid for reuse. rsc.org
Furthermore, research has explored the use of specific resins for the selective adsorption of indium. For instance, a resin containing diphosphonic acid groups has shown greater selectivity for indium in the presence of iron ions. mdpi.com The separation of indium from other metals like gallium can also be achieved by controlling the pH during adsorption processes. csic.es
Recovery and Recycling of Indium from By-products and Waste Streams
The increasing demand for indium in applications such as touch screens, solar cells, and LEDs necessitates efficient recovery and recycling from various waste streams. google.com Indium is often obtained as a by-product of zinc and copper processing. google.comgalaxyci.com
One common method for indium recovery involves leaching it from industrial residues or fumes into an acidic solution, followed by precipitation as indium hydroxide by adjusting the pH. google.com This crude In(OH)₃ can then be further refined to produce high-purity indium. google.com For example, indium-rich fumes from zinc fuming operations or dust from copper smelting are often processed through acid leaching and precipitation to yield indium hydroxide. google.com
Recycling processes for materials like indium tin oxide (ITO) also involve the formation of In(OH)₃. In one method, after leaching indium from waste ITO, it is precipitated as In(OH)₃, which is then calcined to form indium oxide (In₂O₃). mdpi.com Ultrasound-assisted precipitation has been shown to enhance the efficiency of this process, reducing the time and amount of precipitating agent required. mdpi.com However, it's noted that other metals like aluminum and zinc may co-precipitate with the indium hydroxide. mdpi.com
Solvent extraction is another key technology in the hydrometallurgical recycling of indium. After leaching indium from waste materials, it can be selectively extracted from the aqueous solution. Subsequently, precipitation stripping using sodium hydroxide can be employed to recover the indium as In(OH)₃. rsc.org
Gas Sensing Technologies
This compound and its derivative, indium oxide (In₂O₃), are prominent materials in the field of gas sensing due to their semiconductor properties and high sensitivity to various gases.
Indium oxide (In₂O₃), often synthesized from an In(OH)₃ precursor, is a widely used n-type semiconductor in gas sensors. nih.gov Both resistive and field-effect transistor (FET) type gas sensors have been developed using these materials. mdpi.comresearchgate.netnih.gov
Resistive gas sensors operate based on the change in electrical resistance of the sensing material upon exposure to a target gas. In₂O₃-based resistive sensors have shown good sensitivity to a range of gases. mdpi.com
FET-based gas sensors, including Metal-Oxide-Semiconductor FETs (MOSFETs) and Thin-Film Transistors (TFTs), offer advantages such as lower operating temperatures, improved selectivity, and potential for integration into complex circuits. mdpi.comresearchgate.netnih.gov In these devices, the sensing material (e.g., In₂O₃) acts as the channel or a sensing layer that modulates the transistor's electrical characteristics upon gas adsorption. mdpi.com In₂O₃ is particularly advantageous for FETs due to its high carrier concentration and mobility. mdpi.comnih.gov
This compound and indium oxide-based sensors have demonstrated sensing capabilities for a variety of important gaseous analytes.
Nitrogen Dioxide (NO₂): In₂O₃ thin films, particularly those with a hydroxy-rich surface, have shown high sensitivity to NO₂ at relatively low operating temperatures. acs.orgnih.govresearchgate.net FET-type sensors with these films have exhibited significant responses to ppb levels of NO₂. acs.orgnih.gov
Carbon Monoxide (CO): Pt-modified In₂O₃ has been used in MOSFETs to detect CO with improved responsivity and faster response/recovery times. mdpi.com Porous In₂O₃ nanorods have also been employed for CO detection. mdpi.com
Ammonia (B1221849) (NH₃): Sponges decorated with In(OH)₃ particles have been developed as room-temperature ammonia sensors. nih.gov These sensors can exhibit a change in color and wettability upon exposure to ammonia. nih.govrsc.orgresearchgate.net
Hydrogen Sulfide (H₂S): In₂O₃-based sensors have been shown to detect H₂S. mdpi.com
Isopropanol (B130326): Bi₂O₂CO₃/In(OH)₃·xH₂O nanocomposites have demonstrated excellent response to isopropanol at low operating temperatures, with fast response and recovery times. researchgate.netresearchgate.net In₂S₃ thin films, derived from indium precursors, have also been investigated for isopropanol detection. rsc.org
Table 2: Sensing Performance of this compound and Derived Indium Oxide Towards Various Gases
| Sensing Material | Sensor Type | Target Gas | Operating Temperature | Key Findings | Reference |
| Hydroxy-rich In₂O₃ film | FET | NO₂ | ~100 °C | High sensitivity (2460% response to 500 ppb) | acs.orgnih.gov |
| Pt-modified In₂O₃ | MOSFET | CO | Optimal temperature not specified | Improved responsivity and speed | mdpi.com |
| In(OH)₃-decorated sponge | - | NH₃ | Room Temperature | Color and wettability change | nih.govrsc.org |
| Bi₂O₂CO₃/In(OH)₃·xH₂O | - | Isopropanol | 100 °C | Excellent response (20.39 to 100 ppm) | researchgate.netresearchgate.net |
| In₂S₃ thin film | Resistive | Isopropanol | 250-450 °C | LOD of 162 ppb | rsc.org |
Note: Performance metrics are highly dependent on the specific sensor fabrication and testing conditions.
The surface chemistry of the sensing material, particularly the presence of hydroxyl groups, plays a critical role in the gas sensing mechanism and selectivity of In(OH)₃ and In₂O₃-based sensors.
The hydroxyl groups on the surface of indium oxide can significantly influence its interaction with target gas molecules. For instance, a hydroxy-rich surface on an In₂O₃ film has been shown to enable reactions with NO₂ at lower temperatures compared to a conventional In₂O₃ film. acs.orgnih.govresearchgate.net Operando DRIFTS studies have revealed that at lower temperatures (e.g., 100 °C), NO₂ is adsorbed as nitrite (B80452) on the hydroxy-rich surface, which maintains the sensor's performance. acs.orgnih.gov At higher temperatures, the formation of nitrate (B79036) can decrease sensitivity. acs.orgnih.gov
The presence of hydroxyl groups can also be influenced by factors such as UV treatment. UV irradiation of In₂O₃ in an aqueous medium can lead to surface hydroxylation. semanticscholar.org This change in surface chemistry can, in turn, affect the sensing properties. For example, while UV treatment of pure In₂O₃ can lead to a loss of sensitivity towards CO, for In₂O₃/Ag nanocomposites, it can enhance the sensor signal at low temperatures, possibly due to an additional oxidation mechanism involving surface hydroxyl groups. semanticscholar.org
The selectivity of In₂O₃-based sensors towards certain analytes, such as ethanol (B145695), has been attributed to the electrocatalytic properties of In₂O₃ in enhancing the oxidation of that specific molecule. researchgate.net The surface chemistry, including the density and nature of hydroxyl groups and other surface species, is a key factor in tuning the selectivity of these gas sensors. acs.orgsemanticscholar.org
Bio-Interactions of this compound Nanoparticles for Fundamental Biological Research
The application of nanoparticles in biology has opened new avenues for investigating fundamental cellular processes. This compound (In(OH)₃) nanoparticles, in particular, are gaining attention for their unique interactions with biological systems. Research into these interactions provides insights into cellular defense mechanisms, nanoparticle-induced cytotoxicity, and the potential for developing novel therapeutic strategies.
Interactions with Cellular Components and Reactive Oxygen Species (ROS) Generation Mechanisms
Scientific investigations have shown that this compound nanoparticles can interact with various cellular components, which can lead to the generation of reactive oxygen species (ROS) and subsequently induce cell death, a process of significant interest in cancer research. Indium(III) compounds are known to interact with cellular membranes and other intracellular targets, which can influence signaling pathways and promote cytotoxic effects in cancer cells.
While research specifically on In(OH)₃ is emerging, studies on related indium compounds, such as indium oxide (In₂O₃) and indium tin oxide (ITO), provide a detailed model for the potential mechanisms of action. A crucial mechanism is believed to be the cellular uptake of the nanoparticles and the subsequent release of indium ions (In³⁺) within the cell. nih.govresearchgate.net
The process can be detailed as follows:
Cellular Uptake: Nanoparticles are internalized by cells, often through endocytosis, and become enclosed in acidic intracellular compartments like lysosomes. researchgate.net
Ion Dissolution: The acidic environment within these lysosomes facilitates the dissolution of the indium-based nanoparticle, leading to the release and accumulation of free indium ions (In³⁺) into the cell's cytoplasm. nih.govresearchgate.net
ROS Generation: The intracellular accumulation of these indium ions is a primary trigger for the generation of ROS. nih.govnih.gov This oxidative stress is a key factor in the observed cytotoxicity. nih.govnih.gov
Cellular Damage: The excess ROS can overwhelm the cell's antioxidant defenses, such as glutathione (B108866), leading to significant damage. nih.gov This includes peroxidation of lipids in the cell membrane, damage to mitochondrial membranes, and DNA strand breaks. nih.govmdpi.comnih.gov
Apoptosis Induction: The cascade of cellular damage, particularly mitochondrial dysfunction and DNA damage, activates apoptotic pathways. nih.gov Studies on indium oxide nanocubes have shown they alter the expression of key apoptotic genes (like p53, bax, and bcl-2) and increase the activity of caspase enzymes, which are executioners of programmed cell death. nih.gov
This proposed mechanism, where the nanoparticle acts as a carrier for the delivery of toxic metal ions into the cell, is a critical area of nanotoxicology research. Studies on ITO nanoparticles have demonstrated that it is specifically the released indium ions, not the tin ions or the extracellular particles themselves, that induce oxidative stress and an inflammatory response. nih.govnih.gov
Table 1: Research Findings on Cellular Interactions of Indium-Based Nanoparticles
| Compound Studied | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Indium Oxide (In₂O₃) Nanocubes | Human Lung (A549) | Induces dose-dependent cell death, ROS generation, glutathione depletion, mitochondrial membrane potential loss, and apoptosis. | nih.gov |
| Indium Tin Oxide (ITO) NPs | Human Lung (A549) | Cellular uptake and subsequent intracellular release of indium ions triggers ROS, DNA damage, and a proinflammatory response. | nih.govnih.govrsc.org |
Materials Engineering and Advanced Technologies
In the realm of materials science, the unique properties of indium and its compounds are being leveraged to solve complex engineering challenges, particularly in the construction of highly sensitive scientific instruments that operate under extreme conditions.
Indium Bonding and Hydroxide Catalysis Bonding in Cryogenic Systems (e.g., Gravitational Wave Detectors)
The development of third-generation gravitational wave detectors, such as KAGRA and the proposed Einstein Telescope (ET), requires operation at cryogenic temperatures to reduce thermal noise and enhance sensitivity. researchgate.netresearchgate.net This cryogenic environment necessitates a shift from traditional materials like fused silica (B1680970) to crystalline materials such as sapphire and silicon for mirrors and their suspensions. nih.govresearchgate.net Joining these crystalline components requires advanced bonding techniques that are robust, have low mechanical loss, and high thermal conductivity at low temperatures. Two key technologies being employed and researched are indium bonding and hydroxide catalysis bonding. nih.govresearchgate.net
Indium Bonding utilizes the unique properties of pure indium metal. It is soft, malleable, and has a low melting point (157°C), which allows for the creation of thin, strong bonds between materials like sapphire or silicon. researchgate.net Its key advantages in cryogenic systems include:
High Thermal Conductivity: Indium joints are effective at transferring heat away from the mirrors, which is crucial for maintaining cryogenic temperatures. rsc.org
Low Mechanical Loss: It exhibits low mechanical dissipation at cryogenic temperatures, contributing less to the thermal noise of the detector. nih.govrsc.org
Repairability: Bonds can be broken and re-formed without damaging the expensive optical substrates, offering a significant advantage for assembly and repair. researchgate.net
However, indium's low tensile strength means it is primarily suitable for joints under compression. researchgate.netnih.gov
Hydroxide Catalysis Bonding (HCB) is a chemical bonding technique that creates extremely strong, thin, and stable joints. researchgate.netnih.gov A hydroxide solution is used to create silicate-like chemical bonds between surfaces. researchgate.net This method was developed for applications requiring high precision and stability, such as in space-based instruments and gravitational wave detectors. researchgate.netnih.gov Its primary advantages are:
High Bond Strength: HCBs are significantly stronger than indium bonds and can withstand high tensile and shear stress. researchgate.net
Low Mechanical Loss: The resulting bonds are very thin and have low mechanical loss, making them ideal for high-sensitivity applications. researchgate.net
Hybrid Bonding Approach: To leverage the complementary strengths of both methods, a hybrid bonding strategy is often proposed for cryogenic suspensions. nih.gov In this design, hydroxide catalysis bonding is used for critical, high-stress joints that are permanent, such as fixing the test masses to the suspension fibers. nih.gov Indium bonding is then used for other interfaces, particularly those under compression or where the possibility of repair and disassembly is desirable. researchgate.net This dual approach allows for a robust, low-noise, and serviceable suspension system for the next generation of gravitational wave observatories. nih.gov
Table 2: Comparison of Bonding Techniques in Cryogenic Systems
| Property | Indium Bonding | Hydroxide Catalysis Bonding | Reference |
|---|---|---|---|
| Primary Use | Compressive joints, repairable interfaces | High-strength shear/tensile joints | researchgate.netnih.gov |
| Bond Strength | Lower | Higher | researchgate.net |
| Repairability | Yes, bonds can be re-formed | No, forms a permanent chemical bond | researchgate.net |
| Key Advantage | Thermal conductivity, repairability | High strength, stability | rsc.orgresearchgate.net |
| Application in GW Detectors | Mirror suspension interfaces (e.g., KAGRA, ET) | Fixing test masses to suspension elements (e.g., aLIGO, Virgo, KAGRA) | nih.govresearchgate.net |
Theoretical and Computational Studies of Indium Iii Hydroxide
Density Functional Theory (DFT) for Surface Interactions and Adsorption Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is particularly effective in elucidating the fundamental principles governing surface interactions and adsorption, which are critical for applications of In(OH)₃ in catalysis, sensing, and environmental remediation. DFT calculations can determine adsorption energies, identify preferential binding sites, and map the charge redistribution that occurs when molecules or ions adhere to a surface. youtube.comfrontiersin.org
Research into materials analogous to indium(III) hydroxide (B78521), such as ferrihydrite, demonstrates the utility of DFT in this area. DFT calculations have been employed to investigate the molecular interactions between heavy metal ions and the ferrihydrite surface, revealing that the distribution of surface iron sites strongly influences the adsorption process. rsc.org These studies show that larger metal ions can form stronger coordination bonds with surface hydroxyl groups, leading to distinct adsorption mechanisms compared to smaller ions. rsc.org
For In(OH)₃, DFT can be used to model the (100) surface, its most stable facet, and simulate the adsorption of various species. Key parameters derived from such calculations include:
Adsorption Energy (E_ads): This value quantifies the strength of the interaction between the adsorbate and the In(OH)₃ surface. A more negative value typically indicates a stronger, more stable adsorption.
Bond Lengths and Angles: DFT optimizes the geometry of the system, providing precise information on the bonds formed between the adsorbate and the surface indium or hydroxyl groups.
Charge Transfer: By analyzing the electron density distribution, such as through Bader charge analysis, DFT can quantify the amount of electronic charge transferred between the surface and the adsorbed molecule, revealing the nature of the chemical bonding (e.g., covalent, ionic, or van der Waals). frontiersin.org
While specific DFT studies focusing exclusively on adsorption onto In(OH)₃ are not extensively detailed in the provided literature, the principles are well-established. For instance, DFT has been used to study hydrogen adsorption on indium nitride (InN) nanotubes, where calculations of binding energies and charge transfers helped assess their potential for hydrogen storage. researchgate.net These computational approaches are directly transferable to the study of In(OH)₃ surfaces.
| Adsorbate Species | Potential Binding Site on In(OH)₃ Surface | Primary Interaction Type | Information Gained from DFT |
|---|---|---|---|
| Heavy Metal Cation (e.g., Pb²⁺) | Surface Hydroxyl Groups (-OH) | Coordination Bond (Inner-Sphere Complex) | Adsorption Energy, In-O-Pb Bond Length/Angle, Charge Transfer |
| Anion (e.g., Arsenate) | Surface Indium Sites (Lewis Acid) | Ligand Exchange with Surface -OH | Bidentate vs. Monodentate Stability, Vibrational Frequencies |
| Organic Molecule | Hydroxyl Groups / Indium Sites | Hydrogen Bonding / van der Waals / Covalent | Adsorption Energy, Optimized Geometry, Electronic Density of States |
Computational Modeling of Electronic Structure and Optical Properties of Indium(III) Hydroxide
This compound is a crucial precursor for the synthesis of indium(III) oxide (In₂O₃), a wide-bandgap semiconductor widely used as a transparent conducting oxide. wikipedia.orgnih.gov Computational modeling is essential for understanding the electronic and optical properties of In(OH)₃ and its transformation into In₂O₃. First-principles calculations based on DFT are the standard approach for determining these characteristics.
The electronic properties of a material are described by its electronic band structure and the density of states (DOS). For semiconductors like In₂O₃, a key parameter is the band gap (E_g), which is the energy difference between the top of the valence band and the bottom of the conduction band. The accuracy of the calculated band gap is highly dependent on the chosen computational method. While standard DFT approximations often underestimate the band gap, more advanced techniques like the modified Becke–Johnson (mBJ) potential provide results in excellent agreement with experimental values. uobasrah.edu.iqnih.gov
Computational studies on In₂O₃, the direct thermal decomposition product of In(OH)₃, have established it as an n-type semiconductor with a direct band gap of approximately 3.6 to 3.75 eV. nih.govresearchgate.net The total and partial density of states (TDOS and PDOS) analyses reveal the contributions of different atomic orbitals (e.g., In 5s, In 5p, O 2p) to the valence and conduction bands. uobasrah.edu.iq
The optical properties are computationally derived from the electronic structure via the complex dielectric function, ε(ω). From this function, other important optical parameters can be calculated across a range of photon energies, including:
Absorption Coefficient: Describes the extent to which light of a particular energy is absorbed by the material.
Refractive Index: Relates to how light propagates through the material.
Reflectivity: The fraction of incident light that is reflected from the surface.
Energy Loss Function: Represents the energy lost by an electron passing through the material. uobasrah.edu.iq
Studies on one-dimensional In₂O₃ nanostructures derived from In(OH)₃ precursors have shown that quantum confinement effects can lead to a blueshift in the optical absorption edge, an effect that can be modeled computationally. researchgate.net
| Property | Description | Typical Calculated Value for In₂O₃ | Computational Method |
|---|---|---|---|
| Band Gap (E_g) | Minimum energy required to excite an electron to the conduction band. | ~3.6 - 3.75 eV | DFT (TB-mBJ) |
| Nature of Band Gap | Direct (momentum of electron is conserved during transition). | Direct | Band Structure Analysis |
| Static Dielectric Constant | The material's response to a static electric field. | ~4.0 - 5.8 (varies with structure) | Dielectric Function Calculation |
| Primary Absorption Region | Energy range where the material strongly absorbs light. | High UV Spectrum | Absorption Coefficient Calculation |
Mechanistic Insights from Computational Chemistry for this compound Involved Reactions
Computational chemistry offers a molecular-level lens to view the intricate steps of chemical reactions. By mapping the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu This approach provides deep mechanistic insights into reaction pathways, activation barriers, and the electronic changes that occur during bond formation and cleavage. smu.edursc.org
For reactions involving this compound, computational studies can elucidate its role as a reactant, precursor, or catalyst. A notable example is the use of DFT to probe the reactivity of indium-111, where an indium(III) center is coordinated by a hydroxide ligand in an aqueous environment. acs.org In this study, calculations were performed to understand the In³⁺-mediated hydrolysis of an amide bond within a chelating ligand. acs.org
The computational model provided several key insights:
Transition State (TS) Identification: The geometry of the transition state for the hydrolysis reaction was located, revealing the concerted motion of atoms as the hydroxide attacks the amide carbonyl carbon.
Activation of Bonds: The calculations showed that the amide group coordinated to the In³⁺ center was more activated toward hydrolysis than a non-coordinated amide on the same molecule. This was evidenced by a lower calculated C=O stretching frequency (1716 cm⁻¹ vs. 1729 cm⁻¹) and a lower Wiberg Bond Index (1.52 vs. 1.59), indicating a weaker, more susceptible bond. acs.org
Thermodynamic Favorability: The calculations confirmed that the coordination of a hydroxide ligand to the In³⁺ center to balance the charge was a strongly thermodynamically favored process in the buffered aqueous solution. acs.org
These computational findings demonstrate how the Lewis acidic In³⁺ center, in conjunction with a coordinated hydroxide, facilitates the chemical transformation. This detailed mechanistic understanding is crucial for designing new radiopharmaceuticals and controlling the reactivity of indium complexes in various applications. acs.org
| Computational Parameter | Coordinated Amide Group | Non-Coordinated Amide Group | Mechanistic Implication |
|---|---|---|---|
| Wiberg Bond Index (C=O) | 1.52 | 1.59 | The C=O bond is weaker and more polarized when coordinated to In³⁺. |
| Calculated C=O Stretching Frequency (ν_calc) | 1716 cm⁻¹ | 1729 cm⁻¹ | The lower frequency confirms a weaker bond, making it more susceptible to nucleophilic attack. |
| Proximity to In-bound Hydroxide | Closer | More Distant | The coordinated amide is better positioned for intramolecular attack by the In-bound hydroxide. |
Future Research Directions and Emerging Opportunities for Indium Iii Hydroxide
Development of Novel Synthesis Routes for Precisely Tailored Indium(III) Hydroxide (B78521) Nanostructures
The properties of In(OH)₃ are intrinsically linked to its morphology, particle size, and crystallinity. Consequently, a major thrust of future research is the development of synthesis methods that offer precise control over these parameters. While traditional methods like chemical precipitation are common, advanced techniques are enabling the fabrication of highly specific nanostructures. acs.org
Hydrothermal and solvothermal methods, for example, allow for the creation of tailored morphologies like nanocubes, nanobricks, and nanoflakes by simply modulating reaction parameters such as the solvent system (e.g., water/poly(ethylene glycol) ratio) and temperature. acs.org Researchers have successfully synthesized In(OH)₃ nanocubes around 70 nm in length via hydrothermal processes at 160 °C. researchgate.net Microwave-assisted hydrothermal (MAH) synthesis offers a rapid and efficient alternative, enabling the formation of crystalline nanostructures at low temperatures and in significantly less time than conventional hydrothermal methods. researchgate.netscielo.br
Other innovative routes are emerging, including plasma-assisted electrolytic synthesis, which can produce single-crystal In(OH)₃ nanocubes, and anion exchange resin precipitation, a patented method for generating nanosized, homogeneous powders. acs.orgrsc.org Template-free and surfactantless approaches are also gaining traction, simplifying the synthesis of complex architectures like three-dimensional flower-like structures. acs.orgustb.edu.cn
Future work will refine these techniques to achieve atomic-level precision, enabling the production of nanostructures designed for specific quantum effects or surface-to-volume ratios, which are critical for catalytic and sensing applications.
Table 1: Synthesis Routes for Tailored Indium(III) Hydroxide Nanostructures
| Synthesis Method | Key Parameters | Resulting Nanostructure(s) | Reference(s) |
|---|---|---|---|
| Hydrothermal/Solvothermal | Temperature, Solvent (e.g., water/PEG), Base (e.g., ethanolamine), Time | Nanocubes, Nanorods, Nanoflakes, Nanobricks | acs.orgresearchgate.netacs.org |
| Microwave-Assisted Hydrothermal | Temperature, Time, Precursors (e.g., InCl₃, urea) | Cubic particles, 3D Nanostructures | scielo.br |
| Plasma-Assisted Electrolytic | In/Sn Alloy Anode | Single-crystal Nanocubes | rsc.org |
| Anion Resin Exchange Precipitation | Resin type (OH or CO₃ form), Concentration, Temperature | Nanosized, Homogeneous Powders | acs.org |
| Electrochemical Deposition | One-step electrochemical process | Nanostructures for battery applications | researchgate.net |
| Template-Free Synthesis | Reactant concentration, Alkaline source, Time | Nanoflakes, Nanorods, Nanocubes | ustb.edu.cn |
Exploration of Enhanced Functionality through Doping and Composite Material Formation
To move beyond its role as a precursor, researchers are actively exploring the modification of In(OH)₃ and its derivative, In₂O₃, through doping and the formation of composite materials. Doping involves introducing foreign atoms into the material's crystal lattice to alter its electronic, optical, and catalytic properties. For instance, doping In(OH)₃ with europium (Eu³⁺) has been shown to modify its photoluminescent properties. scielo.br
More commonly, In(OH)₃ serves as a precursor for doped indium oxide. The introduction of tin (Sn) is the basis for producing ITO, which has enhanced electrical conductivity while maintaining transparency. rsc.org Doping with other transition metals like nickel (Ni) or copper (Cu) can improve the crystallinity of In₂O₃ and modify its gas-sensing capabilities. nih.govmdpi.com Specifically, doping cubic In₂O₃ with 1% copper was found to increase the sensor response to hydrogen and lower the detection limit. mdpi.com
The creation of composite materials represents another promising frontier. Composites of nickel-doped In₂O₃ with reduced graphene oxide (rGO) have demonstrated improved charge transport and reduced charge recombination, enhancing their efficiency as photocatalysts for degrading organic pollutants. nih.gov Similarly, nanocomposites of Bi₂O₂CO₃ with In(OH)₃·xH₂O have shown excellent sensor response to isopropanol (B130326) at low operating temperatures. researchgate.net Future research will investigate a wider array of dopants and composite partners to unlock novel synergistic properties for advanced applications.
Table 2: Effects of Doping and Composite Formation on Indium-Based Materials
| Modifier | Host Material | Effect | Application | Reference(s) |
|---|---|---|---|---|
| Europium (Eu) | In(OH)₃ | Modified photoluminescence | Optics | scielo.br |
| Tin (Sn) | In₂O₃ (from In(OH)₃) | Enhanced conductivity and transparency | Transparent Conductive Films (ITO) | rsc.org |
| Nickel (Ni) | In₂O₃ | Improved crystallinity | Photocatalysis | nih.gov |
| Copper (Cu) | In₂O₃ | Increased sensor response to H₂ and CO | Gas Sensing | mdpi.com |
| Reduced Graphene Oxide (rGO) | Ni-In₂O₃ | Improved charge transport, reduced recombination | Photocatalysis | nih.gov |
| Bismuth Oxycarbonate (Bi₂O₂CO₃) | In(OH)₃·xH₂O | Enhanced sensor response to isopropanol | Gas Sensing | researchgate.net |
Advanced Mechanistic Studies of Catalytic and Sensing Phenomena via In-Situ Characterization Techniques
A fundamental understanding of how In(OH)₃-based materials function during catalytic and sensing processes is crucial for rational design and optimization. While conventional characterization techniques analyze materials before or after a reaction, advanced in-situ and operando methods allow researchers to observe the material's structural and electronic evolution in real-time, under actual operating conditions. chinesechemsoc.orgacs.org
Techniques such as in-situ Transmission Electron Microscopy (TEM) can visualize phase transitions and structural rearrangements of catalysts at the nanoscale during a reaction. acs.org For example, in-situ TEM has been used to track the dynamic transformation of In₂O₃ nanoparticles during CO₂ hydrogenation, revealing an interplay between crystalline and amorphous phases. acs.org Similarly, operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can provide detailed information about the changing electronic states and crystal structures of the active sites as the reaction proceeds. acs.org In-situ Raman spectroscopy is another powerful tool for identifying intermediate chemical species that form on the catalyst surface, providing direct evidence of reaction pathways. chinesechemsoc.org
The application of these sophisticated characterization techniques to In(OH)₃ and its derivatives is a key future research direction. By directly observing the active sites and reaction intermediates, scientists can move beyond correlational studies and establish causal relationships between a material's structure and its performance, paving the way for the design of next-generation catalysts and sensors. chinesechemsoc.org
Sustainable and Circular Economy Approaches for Indium Resource Management
Indium is a scarce and critical metal, with its supply largely dependent on the mining of zinc, copper, and lead ores. questmetals.com The projected increase in demand, driven by renewable energy and electronics, poses significant sustainability challenges. questmetals.comresearchgate.net This has spurred research into a circular economy for indium, focusing on resource conservation and the recovery of indium from secondary sources. votechnik.com
A major opportunity lies in "urban mining"—the extraction of valuable metals from electronic waste (e-waste). questmetals.com Currently, only about 1% of the global indium supply is sourced from recycled end-of-life products, such as discarded LCD screens, highlighting a vast, untapped resource. questmetals.com Research is focused on developing more efficient and environmentally friendly recovery processes, including hydrometallurgical methods and advanced membrane separation techniques that can achieve high recovery efficiencies (>90%). researchgate.net
Another significant secondary source is mining waste itself. Studies have shown that substantial quantities of indium remain in the tailings and slags from zinc mining operations, which can be re-processed to recover the metal. questmetals.comacs.org Future research will focus on optimizing these extraction technologies, such as electrodeposition from industrial wastewater, to make them economically viable and scalable. researchgate.netdoi.org These efforts, combined with supportive government policies and public awareness, are essential to reduce reliance on primary mining and ensure a sustainable supply of indium for future technologies. questmetals.com
Integration of this compound into Emerging Technologies and Multifunctional Devices
Beyond its established use in displays, In(OH)₃ and its derivatives are being integrated into a range of emerging technologies. The unique semiconducting and optical properties of In(OH)₃ nanostructures make them promising candidates for new applications. researchgate.netdoi.org
In the field of energy storage, In(OH)₃ nanostructures have been synthesized and reported for the first time as a novel battery-like capacitive material for supercapacitors. researchgate.net Symmetric supercapacitors built with these electrodes have demonstrated good specific capacitance and high energy density. researchgate.net In photocatalysis, In(OH)₃-derived In₂O₃ hollow microspheres have shown strong performance in the degradation of organic pollutants. acs.org These same materials also function as effective gas sensors for detecting ethanol (B145695) and formaldehyde. acs.org
The ultimate goal is to integrate these distinct functionalities into single, multifunctional devices. For example, a device could use the photocatalytic properties of an In(OH)₃-based material to harvest light energy, which in turn powers its own gas-sensing operations. Another possibility is the development of self-cleaning surfaces that use the material's photocatalytic activity to break down organic contaminants. As researchers gain more precise control over the material's properties through tailored synthesis and doping, the potential to create sophisticated, multifunctional systems will continue to grow, opening up new technological frontiers.
Q & A
Q. What are the standard laboratory synthesis methods for Indium(III) hydroxide (In(OH)₃), and how do reaction conditions influence product morphology?
In(OH)₃ can be synthesized via microwave-assisted hydrothermal methods by reacting InCl₃ with urea, yielding cubic particles (~0.348 μm) . Alternatively, hydrolysis of indium(III) isopropoxide in water produces In(OH)₃ alongside isopropanol . Key factors include precursor concentration, pH, and temperature. For example, microwave heating accelerates nucleation, while urea acts as a precipitating agent to control particle size .
Q. Which characterization techniques are critical for assessing the purity and structural integrity of In(OH)₃?
Essential techniques include:
- XRD : To confirm crystallinity and phase purity (e.g., cubic In(OH)₃ vs. cubic In₂O₃ post-decomposition) .
- SEM/TEM : To evaluate particle morphology and size distribution .
- Thermogravimetric Analysis (TGA) : To monitor thermal stability and decomposition pathways .
- FTIR/UV-Vis : To identify functional groups and optical properties .
Q. What are the key physicochemical properties of In(OH)₃ relevant to material science applications?
- Density : 4.45 g/mL at 20°C .
- Thermal Stability : Decomposes to In₂O₃ above 150°C .
- Amphoteric Behavior : Reacts with acids (e.g., HCl) to form In³⁺ salts and with alkalis to produce indates(III) .
Advanced Research Questions
Q. How do kinetic models explain the thermal decomposition mechanism of In(OH)₃ to In₂O₃?
The decomposition follows a physicogeometric model involving two stages:
- Surface Nucleation : Activation energy (Eₐ) = 257 kJ/mol, driven by initial crack formation on particle surfaces.
- Interface Advancement : Eₐ = 140 kJ/mol, where the reaction front moves inward . Isothermal and non-isothermal TGA experiments reveal an induction period and surface-limited kinetics, suggesting a nucleation-growth mechanism .
Q. How can the amphoteric nature of In(OH)₃ be leveraged to design pH-responsive materials?
In(OH)₃ dissolves in acidic media (e.g., HCl → InCl₃) and alkaline solutions (e.g., NaOH → NaInO₂). Researchers can exploit this by:
Q. What experimental strategies address contradictions in reported kinetic parameters for In(OH)₃ decomposition?
Discrepancies arise from differences in synthesis methods (e.g., microwave vs. conventional heating) and analytical conditions (e.g., heating rates in TGA). To resolve these:
- Use isoconversional analysis (e.g., Flynn-Wall-Ozawa method) to account for variable heating rates .
- Compare particle morphology (via SEM) to assess surface-area effects on nucleation rates .
Q. How does precursor selection impact the morphology and reactivity of In(OH)₃ in advanced material synthesis?
- InCl₃ + Urea : Produces uniform cubic particles suitable for optoelectronics .
- Indium Isopropoxide : Hydrolysis yields smaller, less crystalline particles, ideal for catalytic applications .
- Doping : Introducing transition metals (e.g., Sn) during synthesis alters electronic properties for tailored applications .
Q. What methodologies ensure reproducibility in synthesizing phase-pure In(OH)₃ for comparative studies?
- Standardized Protocols : Document microwave power, reaction time, and cooling rates .
- Cross-Lab Validation : Share raw data (e.g., XRD patterns, TGA curves) via open-access platforms to benchmark results .
- Control Experiments : Repeat syntheses under inert atmospheres to rule out carbonate contamination .
Methodological Considerations
- Data Collection : Maintain detailed records of synthesis parameters (precursor ratios, pH, temperature) and instrumental settings (e.g., TGA heating rates) .
- Conflict Resolution : Use tiered data presentation (key results in main text, raw data in appendices) to clarify complex findings .
- Ethical Reporting : Cite primary literature and avoid secondary sources (e.g., commercial databases) to ensure traceability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
